Spinetoram Spinetoram Spinetoram J is an aminoglycoside.
Brand Name: Vulcanchem
CAS No.: 935545-74-7
VCID: VC3055752
InChI: InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3
SMILES: CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C
Molecular Formula: C42H69NO10
Molecular Weight: 748.0 g/mol

Spinetoram

CAS No.: 935545-74-7

Cat. No.: VC3055752

Molecular Formula: C42H69NO10

Molecular Weight: 748.0 g/mol

* For research use only. Not for human or veterinary use.

Spinetoram - 935545-74-7

Specification

CAS No. 935545-74-7
Molecular Formula C42H69NO10
Molecular Weight 748.0 g/mol
IUPAC Name 15-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-(4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione
Standard InChI InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3
Standard InChI Key GOENIMGKWNZVDA-UHFFFAOYSA-N
Isomeric SMILES CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
SMILES CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C
Canonical SMILES CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C

Introduction

Chemical Identity and Structural Characteristics

Chemical Composition and Development

Spinetoram is a multi-component tetracyclic macrolide in the class of spinosyn insecticides, developed specifically for the control of lepidopterous larvae, leafminers, and thrips on a variety of crops . It was identified as a priority new compound by the Codex Committee on Pesticide Residues in 2007 and subsequently evaluated by the Joint Meeting on Pesticide Residues (JMPR) in 2008 . The compound represents a significant advancement in the development of bio-insecticides, having been created by Corteva Agriscience (formerly Dow AgroSciences) in the 1990s to produce an insecticide with broad-spectrum effectiveness, high efficiency, low toxicity, and low residue characteristics .

Chemically, spinetoram consists of two closely related active ingredients present approximately in a three to one ratio . These components are known as XDE-175-J (major component) and XDE-175-L (minor component), collectively referred to as spinetoram . Unlike its predecessor spinosad, which is a naturally occurring compound, spinetoram is a chemically-modified fermentation product of Saccharopolyspora spinosa, making it a semi-synthetic bioinsecticide . This semi-synthetic approach combines the advantages of naturally-derived compounds with enhanced efficacy achieved through targeted chemical modification.

The development process for spinetoram involved selective chemical modifications to the spinosyn structure to improve its stability and effectiveness against target pests. By modifying specific parts of the spinosyn molecule, researchers were able to create a compound that retained the favorable mode of action while enhancing its potency and spectrum of activity. The resulting product has been marketed under various trade names including Delegate, Radiant, and Cheristin (for veterinary applications) .

Physical and Chemical Properties

Spinetoram exhibits distinctive physical and chemical properties that influence its behavior and application in agricultural settings. The pure active ingredient XDE-175-J appears as a white powder and is odorless, while XDE-175-L presents as white to yellow crystals with an almond odor . In its technical form, spinetoram appears as an off-white solid with a musty odor . The molecular formula for XDE-175-J is C42H69NO10 with a molecular weight of 748.02, while XDE-175-L has a molecular formula of C43H69NO10 and a molecular weight of 760.03 .

Table 1. Physical and Chemical Properties of Spinetoram Components

PropertyXDE-175-JXDE-175-L
AppearanceWhite powderWhite to yellow crystals
OdorOdorlessAlmond odor
Molecular FormulaC42H69NO10C43H69NO10
Molecular Weight748.02760.03
Theoretical lifetime in aqueous systems at 25°C0.5 days0.3 days
Quantum yield at 25°C0.0420.066

Regarding solubility characteristics, spinetoram technical material demonstrates high solubility in various organic solvents. At 20°C, its solubility exceeds 250 g/L in methanol, acetone, xylene, 1,2-dichloroethane, and ethyl acetate, while in n-octanol its solubility is 132 g/L . Additional chemical property data indicates that spinetoram has a predicted boiling point of 803.5±65.0°C, a predicted density of 1.15±0.1 g/cm3, and a predicted pKa value of 8.62±0.60 . Commercially, spinetoram is available in multiple formulations, including water dispersible granules (WG) containing 250 g active ingredient/kg and suspension concentrates (SC) containing 120 g active ingredient/L .

Mode of Action and Insecticidal Properties

Neurological Mechanism

Spinetoram's insecticidal activity stems from its unique mode of action on the insect nervous system. Research has established that it affects nicotinic acetylcholine receptors and gamma-aminobutyric acid (GABA) receptors that exist on postsynaptic membranes in insect nervous systems, thereby causing abnormal neural transmission . This dual action mechanism disrupts normal nerve function in susceptible insects, leading to cessation of feeding, paralysis, and eventually death. The specificity of this mechanism helps explain spinetoram's selective toxicity toward target pests while having relatively low toxicity to mammals and other non-target organisms.

Studies have demonstrated that spinetoram induces mortality in various insect species through this neural disruption mechanism. For example, it has been shown to cause mortality in Helicoverpa armigera third, fourth, and fifth instar larvae at concentrations as low as 0.19 and 0.36 mg/kg when administered in diet . Similarly, it induces mortality of wild-type Drosophila melanogaster but shows significantly reduced efficacy against D. melanogaster containing a genetic mutation in the Dα6 subunit of the nicotinic acetylcholine receptor (LC50 values of 0.025 and 4.4 µg/cm2, respectively) . These findings confirm the specific neurological targets of spinetoram and provide insights into potential mechanisms of resistance development.

From the perspective of resistance management, spinetoram is classified in Group 5 of the Mode of Action (MoA) classification by the Insecticide Resistance Action Committee (IRAC) . This classification is important for developing effective rotational strategies to prevent the development of insect resistance. The unique mode of action makes spinetoram a valuable tool in integrated pest management programs, particularly in situations where resistance to other insecticide classes has developed.

Insecticidal Spectrum and Efficacy

Spinetoram exhibits a broad insecticidal spectrum, making it effective against numerous important agricultural pests. It demonstrates excellent activity against lepidopteran insects such as the diamondback moth (Plutella xylostella) and various leafrollers . Additionally, spinetoram is highly effective against thrips, leafminer flies, and whiteflies, expanding its utility across multiple pest categories . This broad spectrum of activity makes spinetoram particularly valuable in situations where multiple pest species are present simultaneously, as it can provide effective control of several pest types with a single application.

Laboratory studies have demonstrated a clear dose-response relationship for spinetoram against various insect pests. In a study evaluating the efficacy of spinetoram 12 SC against Earias vittella larvae using a fruit dip method, the LC50 values were 4.81, 1.88, and 1.30 ppm after 24, 48, and 72 hours following treatment, respectively . The corresponding LC95 values were 17.79, 9.84, and 6.08 ppm . These decreasing values over time indicate that spinetoram continues to exert its insecticidal effect over a period of several days, with increased efficacy at longer exposure times.

Table 2. Efficacy Parameters of Spinetoram 12 SC Against Earias vittella Larvae

Parameter24 hours48 hours72 hours
LC50 (ppm)4.811.881.30
LC95 (ppm)17.799.846.08
Slope2.772.803.59
Regression equationY = 3.121 + 2.774xY = 4.000 + 2.804xY = 4.491 + 3.585x

Field performance studies have provided important insights into the effectiveness of spinetoram under practical agricultural conditions. Research evaluating the efficacy of spinetoram against cowpea thrips in Hainan, China, found that mortality rates from 212 field populations ranged from 3.31% to 100%, with 66.98% of the populations showing mortality rates exceeding 80%, and 33.96% of populations exhibiting mortality rates above 90% . These results indicate that while spinetoram remains highly effective against this pest in most populations, there is some variation in susceptibility that could potentially indicate early development of resistance in certain areas.

Study TypeSpeciesResultReference
Oral LD50Rat> 5000 mg/kg bw
Dermal LD50Rat> 5000 mg/kg bw
Inhalation LC50Rat> 5.44 mg/L (4h, nose only)
Dermal irritationRabbitNot irritating to slightly irritating
Ocular irritationRabbitTransient irritation
Dermal sensitizationMouseNot sensitizing

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies with spinetoram have been conducted in multiple species including mice, rats, and dogs, providing a comprehensive understanding of its potential for longer-term health effects. In subchronic toxicity studies, spinetoram produced no adverse effects on survival, but decreases in body weight, body weight gain, and/or food consumption were commonly observed at higher doses . A consistent finding across species was the development of anemia, characterized by decreases in erythrocyte parameters, along with the presence of histiocytic aggregates of macrophages in various organs and tissues including lymph nodes, spleen, thymus, and bone marrow .

Dogs appear to be the most toxicologically sensitive species to spinetoram exposure. In 90-day and one-year studies with dogs, the no-observed-adverse-effect level (NOAEL) was established at 150 ppm, equal to 5.0 mg/kg body weight per day . The critical effects observed in these studies included vacuolation of macrophages in lymphoid tissues, non-regenerative anemia, and arteritis . In mice given diets containing spinetoram for 28 days, the NOAEL was determined to be 150 ppm, equal to 24.5 mg/kg body weight per day for males and 31.3 mg/kg body weight per day for females, based on haematological changes in males and cytoplasmic vacuolation in various cell types and organs at higher doses .

In a 90-day study with CD-1 mice, spinetoram at 450 ppm caused slight treatment-related microcytic hypochromic anemia, as shown by decreases in erythrocyte parameters and increases in reticulocyte counts . Males and females in this high-dose group also had treatment-related increases in mean absolute and relative spleen weights (31-38% and 40%, respectively) attributed to splenic extramedullary haematopoiesis . Importantly, carcinogenicity studies showed no evidence of carcinogenic potential in either rats or mice, adding to the favorable toxicological profile of spinetoram .

Reproductive and Developmental Effects

Comprehensive reproductive and developmental toxicity studies have been conducted with spinetoram to assess its potential effects on reproduction and fetal development. In rat and rabbit teratogenicity studies, no teratogenicity (birth defects) was observed in fetuses at any tested dose . The NOAEL for developmental toxicity in rats was established at 300 mg/kg body weight per day, which was the highest dose tested . In rabbits, the NOAEL for developmental toxicity was 60 mg/kg body weight per day, also the highest dose tested . The maternal NOAELs were lower in both species (100 mg/kg body weight per day in rats and 10 mg/kg body weight per day in rabbits), indicating that maternal toxicity occurred at doses lower than those causing developmental effects .

Table 4. Reproductive and Developmental Toxicity NOAELs for Spinetoram

Study TypeSpeciesEndpointNOAEL (mg/kg bw/day)Reference
Two-generation studyRatParental toxicity10
Two-generation studyRatOffspring toxicity10
Two-generation studyRatReproductive toxicity10
Developmental toxicityRatMaternal toxicity100
Developmental toxicityRatFetal toxicity300*
Developmental toxicityRabbitMaternal toxicity10
Developmental toxicityRabbitFetal toxicity60*

*Highest dose tested

Based on the comprehensive assessment of reproductive and developmental studies, regulatory authorities have concluded that the existing database on spinetoram is adequate to characterize the potential hazards to fetuses, infants, and children . The completeness of the toxicity database and the lack of residual uncertainties for pre-/post-natal toxicity provide confidence in the safety assessment for these potentially vulnerable populations .

Metabolism and Environmental Fate

Absorption and Distribution in Mammals

The absorption and distribution of spinetoram have been studied in laboratory animals to understand its toxicokinetic behavior following oral exposure. Based on data on excretion of metabolites in the urine and feces, it was estimated that at least 70% of an oral dose of spinetoram is absorbed from the gastrointestinal tract . This relatively high level of absorption indicates that spinetoram is readily bioavailable following oral ingestion. Studies in rats have provided insights into the systemic bioavailability of the two main components of spinetoram, factors J and L, showing some differences in their absorption patterns.

Environmental Degradation and Persistence

The environmental fate of spinetoram is an important consideration for understanding its potential impact on non-target organisms and ecosystems. The theoretical lifetime of spinetoram in aqueous systems at 25°C is relatively short, calculated to be approximately 0.5 days for XDE-175-J and 0.3 days for XDE-175-L . This suggests that spinetoram undergoes relatively rapid degradation in aqueous environments, which would limit its persistence and potential for long-term environmental exposure. This rapid degradation in water bodies is a favorable characteristic from an environmental safety perspective.

In field persistence studies evaluating the duration of insecticidal activity, spinetoram demonstrated residual effectiveness that varied with application rate. At an application rate of 54 g active ingredient per hectare, spinetoram maintained 100% mortality against test insects through 3 days after application, 96.6% mortality at 5 days, and continued to provide significant control (33.7% mortality) even at 14 days post-application . This field persistence pattern suggests that while spinetoram degrades relatively quickly in aqueous laboratory systems, its persistence under field conditions may be influenced by formulation factors, application methods, and environmental variables such as light exposure, temperature, and rainfall.

Field Applications and Resistance Management

Agricultural Applications and Use Patterns

Spinetoram has received regulatory approval in numerous countries for use on a variety of crops to control a wide range of insect pests. Its broad insecticidal spectrum makes it particularly valuable for situations where multiple pest species are present simultaneously. Commercial formulations of spinetoram include water dispersible granules (WG) containing 250 g active ingredient/kg and suspension concentrates (SC) containing 120 g active ingredient/L . These different formulation types provide flexibility for various application methods and target crops.

Field studies have provided important insights into the performance of spinetoram under practical agricultural conditions. In studies evaluating the persistent toxicity of spinetoram 12 SC to Earias vittella on okra, different application rates ranging from 36 to 54 g active ingredient per hectare were tested . The results showed that spinetoram provided effective control for an extended period post-application, with the duration of control being dose-dependent. The persistence of spinetoram's insecticidal activity in the field is an important factor in determining application intervals and optimizing pest management strategies.

Spinetoram has also demonstrated effectiveness against cowpea thrips, an important pest in cowpea production areas of Hainan, China . In a maximum dose bioassay evaluating the efficacy of spinetoram (750 mL/ha, 60 g/L Kodia) against cowpea thrips, mortality rates from field populations showed that the product remained generally effective, with 66.98% of populations showing mortality rates exceeding 80% . Beyond agricultural applications, spinetoram has also found use in the control of pest insects in stored grain and as a topical veterinary product for domestic cats (marketed as Cheristin) .

Resistance Development and Management

The development of resistance to insecticides is an ongoing concern in pest management, and spinetoram is no exception despite its relatively novel mode of action. Field monitoring has detected signs of resistance development in certain regions. For example, since 2017, certain regions in Hainan have begun to demonstrate moderate resistance to spinetoram . While spinetoram remains effective against thrips in many regions of China, there is a rising trend in resistance levels that warrants attention .

The development of resistance highlights the importance of implementing appropriate resistance management strategies for spinetoram. These strategies typically include rotation with insecticides having different modes of action, optimization of application timing to target the most susceptible life stages, use of appropriate application rates, and integration with non-chemical control methods as part of a comprehensive integrated pest management (IPM) approach. The unique mode of action of spinetoram, classified in Group 5 of the IRAC Mode of Action classification , makes it a valuable rotation partner with insecticides from other chemical groups.

Field efficacy studies showing variability in control levels across different populations of the same pest species support the need for ongoing resistance monitoring. For example, in the study of cowpea thrips populations in Hainan, while the majority of populations showed high mortality rates following spinetoram application, some populations exhibited reduced susceptibility, with 4.72% of populations showing mortality rates below 50% . This variability suggests that resistance monitoring and management should be integral components of spinetoram use programs to maintain long-term efficacy.

Integration in Pest Management Programs

The properties of spinetoram, including its broad insecticidal spectrum, relatively favorable environmental profile, and unique mode of action, make it well-suited for integration into comprehensive pest management programs. The compound's effectiveness against multiple pest types can reduce the number of different insecticides needed in a crop protection program, potentially simplifying pest management while reducing environmental impacts. Additionally, the relatively rapid environmental degradation of spinetoram reduces concerns about long-term ecosystem effects.

The dual action mechanism of spinetoram, affecting both nicotinic acetylcholine receptors and GABA receptors , provides effective control of many pest species while also making the development of resistance through single-site mutations less likely. This characteristic, combined with appropriate resistance management strategies, can help extend the useful life of spinetoram as a pest management tool. The compound's relatively low mammalian toxicity also facilitates its integration into IPM programs by reducing concerns about potential impacts on applicators and other farm workers.

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